
6-(Ethoxymethyl)pyrimidin-4-ol
Übersicht
Beschreibung
6-(Ethoxymethyl)pyrimidin-4-ol is a heterocyclic organic compound . It is also known as 4-hydroxy-6-(methoxymethyl)pyrimidine.
Synthesis Analysis
The synthesis of pyrimidines involves a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water . An acid is required for both ihDA and rDA reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Pyrimidine derivatives, including those structurally related to "6-(Ethoxymethyl)pyrimidin-4-ol," have been synthesized and investigated for their biological activities, such as anti-inflammatory, analgesic, antiviral, and anticancer properties. For instance, novel derivatives have been developed to exhibit improved anti-inflammatory and analgesic activities, highlighting the significance of substituent nature on the pyrimidine ring for enhancing these biological effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Applications in Medicinal Chemistry
- The pyrimidine nucleus is crucial in medicinal chemistry due to its presence in several natural and synthetic chemical analogues. Its role in RNA and DNA, controlling immune functions and inflammatory reactions, has been exploited to synthesize derivatives with potential therapeutic applications. In-vivo and in-vitro studies of these derivatives have demonstrated promising anti-inflammatory activity, showcasing the medicinal potential of pyrimidine derivatives in treating inflammation (Ganesh Munde et al., 2022).
Antiviral Research
- Research on pyrimidine derivatives, including those similar to "this compound," has also extended to antiviral applications. Certain derivatives have shown selective activity against human immunodeficiency viruses (HIV-1 and HIV-2), indicating their potential in developing new antiviral therapies. The specificity of these compounds against viral enzymes and their ability to inhibit viral replication highlight the importance of structural modifications for enhancing antiviral efficacy (N. Goudgaon, A. McMillan, & R. Schinazi, 1992).
Nonlinear Optical Materials
- Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties, demonstrating significant potential in NLO applications due to their promising electronic and structural characteristics. Studies involving density functional theory (DFT) calculations and experimental analysis have shown that these compounds exhibit larger NLO properties compared to standard materials, suggesting their suitability for optoelectronic applications (A. Hussain et al., 2020).
Safety and Hazards
Zukünftige Richtungen
A new potential plant activator, 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol, named PPA2, has been reported to enhance plant defenses against bacterial infection through the jasmonic acid pathway . This suggests that 6-(Ethoxymethyl)pyrimidin-4-ol and similar compounds could have broad potential applications in agriculture .
Wirkmechanismus
In terms of anticancer activity, some pyrimidine derivatives have shown promising results. For instance, a series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their in-vitro anticancer activity against various cancer cell lines . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds showed activity against renal cancer cell lines .
Biochemische Analyse
Biochemical Properties
6-(Ethoxymethyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines . The interaction between this compound and DHODH can influence the enzyme’s activity, potentially leading to alterations in pyrimidine biosynthesis. Additionally, this compound may interact with other proteins and biomolecules involved in cellular signaling pathways, further affecting biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been reported to exhibit anticancer activity against several cancer cell lines, including renal cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, it may alter cellular metabolism by influencing metabolic pathways related to pyrimidine biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of DHODH, inhibiting its activity and thereby reducing the synthesis of pyrimidines . This inhibition can lead to a decrease in the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Furthermore, this compound may modulate the activity of other enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability under various conditions, allowing for consistent experimental results Its degradation products and long-term effects on cellular function need to be further investigated to fully understand its temporal effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For example, at lower doses, this compound may exhibit beneficial effects such as anticancer activity, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. This compound interacts with enzymes such as DHODH, which plays a key role in the de novo synthesis of pyrimidines . By inhibiting DHODH, this compound can affect the overall metabolic flux of pyrimidine biosynthesis, leading to changes in the levels of pyrimidine nucleotides. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
4-(ethoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-4-6-3-7(10)9-5-8-6/h3,5H,2,4H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRGSADTUASVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




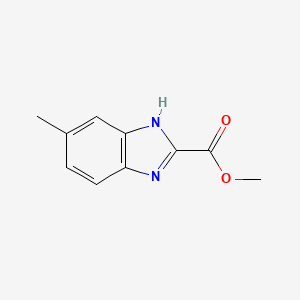


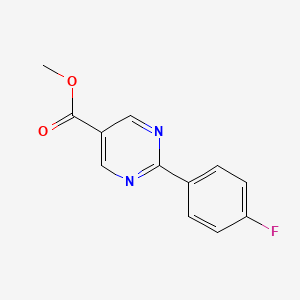

![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)
![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)
![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
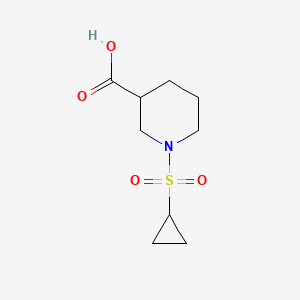
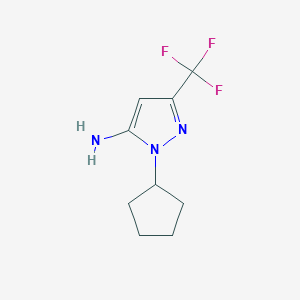
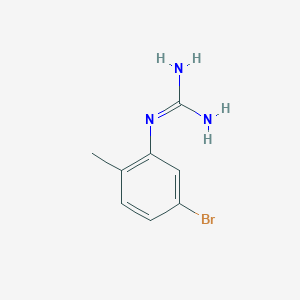
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)